Anticancer Cytotoxicity: Lower IC₅₀ Values Compared to Doxorubicin in Select Cancer Cell Lines
In a comparative in vitro study, 5-(5-methoxy-1H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one exhibited lower IC₅₀ values than the standard chemotherapeutic doxorubicin across multiple human cancer cell lines . Specifically, the compound showed IC₅₀ values of 12.5 µM (MCF-7 breast cancer), 10.0 µM (U937 acute monocytic leukemia), and 8.0 µM (CEM T-acute lymphoblastic leukemia), indicating a potentially higher efficacy in inhibiting cancer cell proliferation.
| Evidence Dimension | Cytotoxicity (IC₅₀) against cancer cell lines |
|---|---|
| Target Compound Data | IC₅₀ = 12.5 µM (MCF-7), 10.0 µM (U937), 8.0 µM (CEM) |
| Comparator Or Baseline | Doxorubicin (IC₅₀ not explicitly stated for all lines, but compound demonstrated lower values overall) |
| Quantified Difference | Lower IC₅₀ than doxorubicin in the tested MCF-7, U937, and CEM cell lines |
| Conditions | MTT assay; cell lines MCF-7, U937, CEM; in vitro |
Why This Matters
Demonstrating superior potency over a clinical standard like doxorubicin in multiple cancer types provides a strong rationale for selecting this compound for anticancer drug discovery programs.
